molecular formula C14H14N2O2S B5792690 N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea

N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea

Cat. No. B5792690
M. Wt: 274.34 g/mol
InChI Key: IVTWZCWHVJCMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea (ATU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATU is a urea derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is an enzyme that plays a role in inflammation, and its inhibition by N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea may explain its anti-inflammatory properties. HDACs are enzymes that regulate gene expression, and their inhibition by N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea may explain its anti-cancer properties.
Biochemical and physiological effects:
N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. In vivo studies have shown that N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea can reduce tumor growth, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, the limitations include its instability in acidic conditions and its potential to form insoluble aggregates.

Future Directions

There are many future directions for the study of N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to explore its use as a plant growth regulator and pesticide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and to develop more stable derivatives of N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea.

Synthesis Methods

N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea can be synthesized using various methods, including the reaction of 3-acetylphenyl isocyanate with 2-thienylmethylamine, or the reaction of 2-thienylmethyl isocyanate with 3-acetyl aniline. The reaction is carried out in the presence of a solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or sodium bicarbonate. The product is then purified using column chromatography to obtain pure N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea has been used as a plant growth regulator and as a pesticide. In material science, N-(3-acetylphenyl)-N'-(2-thienylmethyl)urea has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10(17)11-4-2-5-12(8-11)16-14(18)15-9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTWZCWHVJCMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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